molecular formula C19H23N3O4 B2891299 4-methoxy-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 2034551-76-1

4-methoxy-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No. B2891299
CAS RN: 2034551-76-1
M. Wt: 357.41
InChI Key: OBSINRBHSILXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-2(1H)-one, also known as MMPCM, is a novel compound with potential applications in scientific research.

Scientific Research Applications

Antimicrobial Activities

Some derivatives of the compound have been synthesized and evaluated for antimicrobial activities. For example, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized, which included the use of 4-methoxybenzaldehyde, and showed good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Serotonin Receptor Antagonism

Research has been conducted on analogues of the compound for their potential as serotonin receptor antagonists. For instance, derivatives of the compound showed promise as 5-HT1A serotonin antagonists, with modifications leading to improved affinity and selectivity (Raghupathi, Rydelek-Fitzgerald, Teitler, & Glennon, 1991).

HIV-1 Reverse Transcriptase Inhibition

The compound's analogues were also explored for their inhibition of HIV-1 reverse transcriptase. A variety of analogues showed significant potency in this application, leading to the development of new classes of non-nucleoside inhibitors (Romero, Morge, Biles, Berrios-Pena, May, Palmer, Johnson, Smith, Busso, & Tan, 1994).

Positron Emission Tomography (PET) Imaging

Studies have utilized derivatives of this compound for PET imaging, especially in researching the serotonergic neurotransmission (Plenevaux, Lemaire, Aerts, Lacan, Rubins, Melega, Brihaye, Degueldre, Fuchs, Salmon, Maquet, Laureys, Damhaut, Weissmann, Bars, Pujol, & Luxen, 2000).

properties

IUPAC Name

4-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-20-13-16(17(26-3)12-18(20)23)19(24)22-10-8-21(9-11-22)14-4-6-15(25-2)7-5-14/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSINRBHSILXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.